molecular formula C5H12ClNO B1359736 3-Ethylazetidin-3-ol hydrochloride CAS No. 935668-00-1

3-Ethylazetidin-3-ol hydrochloride

Cat. No. B1359736
M. Wt: 137.61 g/mol
InChI Key: PIMOMOKLCCGODE-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Functionalized Azetidines

3-Ethylazetidin-3-ol hydrochloride demonstrates significant synthetic utility in the preparation of various functionalized azetidines. The compound has been used for the straightforward preparation of diverse derivatives including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These derivatives are crucial in developing novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013), (Stankovic et al., 2014).

Key Intermediate in β-Lactam Antibiotics Production

3-Ethylazetidin-3-ol hydrochloride plays a role in the production of β-lactam antibiotics. A practical synthesis of a key intermediate crucial for β-lactam antibiotics involves transformations of related compounds (Cainelli et al., 1998).

Development of Industrially Important Intermediates

The compound has been utilized as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. This synthesis involves using cost-effective and commercially available starting materials, leading to an economical process effective in the production of related azetidines (Reddy et al., 2011).

Transformation into Various Derivatives

3-Ethylazetidin-3-ol hydrochloride is used in the transformation of certain azetidin-2-ones into different derivatives like 3-aryl-2-(ethylamino)propan-1-ols, indicating its flexibility in chemical transformations (Mollet et al., 2011).

Synthesis of Cyclic Stabilized Forms

The compound has been involved in the synthesis of cyclic stabilized forms of other important chemical entities, demonstrating its role in the stabilization of labile structures (Cheung & Shoolingin‐Jordan, 1997).

Role in Glycosidase Inhibitory Activity

3-Ethylazetidin-3-ol hydrochloride derivatives have shown significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger, highlighting its potential in biochemical research (Lawande et al., 2015).

Safety And Hazards

The safety information for 3-Ethylazetidin-3-ol hydrochloride includes the GHS07 pictogram and the signal word "Warning"2. The hazard statements include H302, H315, H319, and H3352. The precautionary statements include P261, P305+P351+P3382.


Future Directions

The future directions of 3-Ethylazetidin-3-ol hydrochloride are not clearly defined in the available literature. However, given its potential in organic synthesis and its various chemical properties, it may have significant applications in the development of new chemical reactions and processes2.


Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling this compound.


properties

IUPAC Name

3-ethylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOMOKLCCGODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634425
Record name 3-Ethylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylazetidin-3-ol hydrochloride

CAS RN

935668-00-1
Record name 3-Ethylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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